![molecular formula C14H7N3O5S2 B2724465 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde CAS No. 733030-93-8](/img/structure/B2724465.png)

3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

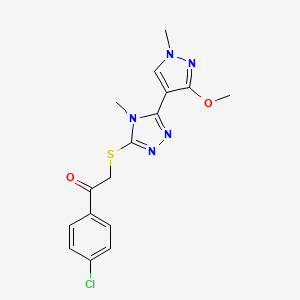

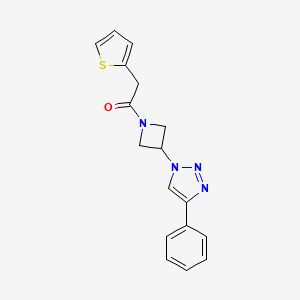

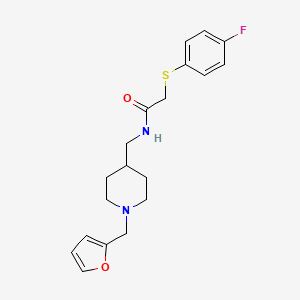

3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde is a chemical compound with the molecular formula C14H7N3O5S2 and a molecular weight of 361.35 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring sulfanyl-linked to a nitrobenzaldehyde. The benzothiazole ring itself is substituted with a nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H7N3O5S2 and a molecular weight of 361.35 . Other specific properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Kinetic Modeling in Chemical Synthesis

The study by Russo et al. (2017) explores the kinetics of nitration of benzaldehyde, an important reaction for producing various chemicals in the bulk and fine chemicals industry. This research could provide insights into optimizing conditions for synthesizing compounds like 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde, which involve nitration steps (Russo, Onotri, Marotta, Andreozzi, & Somma, 2017).

Development of Novel Anticancer Agents

Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole by condensing substituted benzaldehydes, showcasing the potential of such compounds in cytostatic activities against various human cell lines. This suggests the potential therapeutic applications of structurally related compounds in cancer research (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).

Synthesis of Aromatic Compounds

Lee, Lam, and Lee (2001) discussed the solid-phase combinatorial synthesis of benzothiazole derivatives, highlighting the versatility of aromatic disulfides in synthesizing complex molecules. Such methodologies could be applicable in the synthesis of compounds like this compound for various applications, including medicinal chemistry (Lee, Lam, & Lee, 2001).

Catalytic Oxidation and Environmental Applications

Iraqui, Kashyap, and Rashid (2020) explored the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating the potential of such catalysts in synthetic organic chemistry and environmental remediation. This research might inform the development of catalytic processes for compounds with similar functional groups or requirements (Iraqui, Kashyap, & Rashid, 2020).

Preparation of Bio-Optical Devices

Nigam et al. (2016) detailed the preparation and properties of chitosan derivatives with azo-based Schiff bases, illustrating the potential for developing bio-optical devices. The functional groups and synthesis strategies discussed could be relevant for designing materials based on this compound for bio-optical applications (Nigam, Kumar, Dutta, Pei, & Ghosh, 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O5S2/c18-7-8-1-4-12(11(5-8)17(21)22)23-14-15-10-3-2-9(16(19)20)6-13(10)24-14/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLHZQEHJVEFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)

![N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2724388.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2724391.png)

![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2724396.png)